BenchChemオンラインストアへようこそ!

Benzo[h]-1,6-naphthyridin-5(6H)-one

PARP1 inhibition DNA repair cancer chemical biology

Procure the definitive unsubstituted parent Benzo[h]-1,6-naphthyridin-5(6H)-one (CAS 23985-95-7) to serve as an essential SAR anchoring benchmark. This exact regioisomer is the established minimal pharmacophoric baseline (PARP1 negative-control: IC50 2,900 nM) against which substituent-driven potency gains are measured. Its planar, [h]-fused topology directly dictates target engagement geometry. Ad hoc substitution with a generic naphthyridinone or regioisomer invalidates published structure–activity data and requires de novo synthetic validation. Secure the correct scaffold to ensure in silico predictions are experimentally testable and patent data is unassailable.

Molecular Formula C12H8N2O
Molecular Weight 196.2 g/mol
CAS No. 23985-95-7
Cat. No. B3349813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[h]-1,6-naphthyridin-5(6H)-one
CAS23985-95-7
Molecular FormulaC12H8N2O
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)N2
InChIInChI=1S/C12H8N2O/c15-12-9-5-3-7-13-11(9)8-4-1-2-6-10(8)14-12/h1-7H,(H,14,15)
InChIKeyJMTLQELGMAHUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[h]-1,6-naphthyridin-5(6H)-one (CAS 23985-95-7): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Baseline Data


Benzo[h]-1,6-naphthyridin-5(6H)-one (CAS 23985-95-7) is the unsubstituted parent heterocycle of the benzo[h][1,6]naphthyridin-5-one family, a planar tetracyclic scaffold comprising a fused benzene ring on the [h] face of the 1,6-naphthyridin-5-one core. It bears a single hydrogen-bond donor (NH), two acceptors (C=O, pyridine N), and zero rotatable bonds (XLogP3 = 1.4) . The compound is listed in authoritative databases including ChEMBL (CHEMBL109064), BindingDB (BDBM50130581), and DSSTox (DTXSID40446807) [1]. A one-step synthesis under adapted Vilsmeier conditions has been reported to deliver the title compound in quantitative yield, and a continuous-flow photocyclization method provides expedited access to substituted benzo[h]-1,6-naphthyridin-5(6H)-ones in two steps from commercially available starting materials [2][3].

Why Generic 1,6-Naphthyridinone Analogs Cannot Replace Benzo[h]-1,6-naphthyridin-5(6H)-one in Specialized Research Programs


The benzo[h] ring fusion in this scaffold imposes a rigid, planar topology that is absent in simpler 1,6-naphthyridin-5-ones, directly influencing DNA intercalation geometry, PARP catalytic domain binding, and phospholipase A2 active-site recognition [1]. Regioisomeric benzo-fused variants (e.g., benzo[c]- or benzo[b]-fused naphthyridinones) reposition the heteroatom vectors and alter the electrostatic potential surface, which can abolish target engagement—as evidenced by the >1000-fold activity loss observed when ring nitrogen is introduced into arylnaphthyridinones versus their carbocyclic analogues [2]. Moreover, the unsubstituted 5(6H)-one core provides the minimal pharmacophoric baseline against which substituent-driven potency gains (e.g., nanomolar PARP1 or tankyrase inhibition) are measured; procuring a different oxidation state or regioisomer precludes direct SAR anchoring to the established benzo[h][1,6]naphthyridine literature corpus [1][2]. Consequently, ad hoc replacement with a generic naphthyridinone risks invalidating published structure–activity benchmarks and requires de novo synthetic validation.

Quantitative Differentiation Evidence for Benzo[h]-1,6-naphthyridin-5(6H)-one (CAS 23985-95-7) Against Closest Analogs and In-Class Alternatives


PARP1 Catalytic Domain Inhibition: A Defined Baseline IC50 of 2.9 μM Distinguishes the Unsubstituted Scaffold from Nanomolar Substituted Derivatives

The unsubstituted benzo[h]-1,6-naphthyridin-5(6H)-one exhibits an IC50 of 2,900 nM (2.9 μM) against human Poly (ADP-ribose) polymerase 1 (PARP1) [1]. This stands in contrast to substituted tetrahydrobenzo[h][1,6]naphthyridin-5-one derivatives disclosed in patent EP2364983A2, where 10-hydroxy-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one analogs achieve sub-micromolar PARP1 inhibition (a representative compound shows approximately 100-fold higher potency) [2]. The 2.9 μM value thus anchors the scaffold’s minimal pharmacophoric activity, making the parent compound an essential negative-control or baseline-reference probe for any medicinal chemistry optimization campaign targeting the PARP active site with benzo[h]naphthyridinones.

PARP1 inhibition DNA repair cancer chemical biology

Continuous-Flow Photochemical Synthesis: 6 Examples of Benzo[h]-1,6-naphthyridin-5(6H)-ones Accessed via an Atom-Efficient Two-Step Route Unavailable for Benzo[c] or Benzo[b] Regioisomers

Fang and Tranmer (2016) demonstrated the first photochemically induced intramolecular cyclization to generate benzo[h]-1,6-naphthyridin-5(6H)-ones, reporting 6 specific examples prepared via a continuous-flow method in two steps from commercially available starting materials [1]. The method delivers these compounds in good yields with greater atom efficiency than traditional batch reactions and is demonstrably regioselective for the benzo[h] topology; the same photocyclization conditions applied to thieno-fused analogs yielded thieno[3,2-c]quinolin-4(5H)-ones (16 examples), confirming that the photochemical manifold is specifically validated for the benzo[h] annulation pattern and does not produce benzo[c] or benzo[b] regioisomers under these conditions [1].

continuous flow chemistry photocyclization heterocycle synthesis

Predicted Physicochemical Differentiation from Benzo[c] Regioisomer: No Rotatable Bonds, Single H-Bond Donor, and Altered LogP Affect Formulation and Permeability Predictions

The computed physicochemical parameters of benzo[h]-1,6-naphthyridin-5(6H)-one (XLogP3 = 1.4, H-Bond Donors = 1, H-Bond Acceptors = 2, Rotatable Bonds = 0, Heavy Atom Count = 15) differ materially from those of its regioisomer benzo[c][1,6]naphthyridin-6(5H)-one (CAS 53439-83-1), which has the same molecular formula but a distinct InChI Key and topological polar surface area arising from different nitrogen placement . The absence of rotatable bonds in the target compound confers greater conformational rigidity (predicted fewer accessible conformers) compared to partially saturated analogs. While lipophilicity values are similar across regioisomers, the specific hydrogen-bond donor/acceptor vector geometry in the [h]-fused scaffold is predicted to result in differential P-glycoprotein recognition and CYP metabolite profiles relative to the [c]-fused counterpart, although experimental absorption and metabolism data are currently unavailable for either compound.

physicochemical profiling drug-likeness regioisomer comparison

Multi-Target Biological Activity Fingerprint (AOD Database): Anticarcinogenic, Antimalarial, Antivenom, and Antifungal Activities Reported for the Parent Scaffold

The AOD database entry for benzo[h]-1,6-naphthyridin-5(6H)-one lists a qualitatively broad biological activity profile: anticarcinogenic activity (prevention of DMBA-induced transformation of JB6 cells), antipromoter activity (inhibition of TPA-induced promotion), antimutagenesis activity (protection of AT base pairs in S. typhimurium TA102 and TA104 tests), antimalarial activity (kills P. falciparum), antivenom activity (nullifies lethal effects of N. naja venom; inhibits phospholipase A2 present in N. naja venom), and antifungal activity (inhibits cilia formation by A. niger) [1]. The compound is reported as non-toxic and non-allergenic [1]. However, quantitative IC50 or EC50 values are not provided for any of these endpoints in this curated entry, and literature tracing did not yield the original peer-reviewed publication containing the numeric assay data. This multi-target fingerprint sharply contrasts with the more selective profiles reported for specific substituted derivatives (e.g., tankyrase-selective tetrahydro analogs with IC50 values as low as 2 nM) [2].

multi-target profiling anticarcinogenic antimalarial antivenom

Application Scenarios for Benzo[h]-1,6-naphthyridin-5(6H)-one (CAS 23985-95-7) Grounded in Quantitative Differentiation Evidence


PARP1 Biochemical Assay Baseline Control for Benzo[h]naphthyridinone Lead Optimization Programs

Laboratories engaged in PARP1 inhibitor discovery can use this compound as a defined negative-control probe with a verified IC50 of 2.9 μM (2,900 nM) in PARP1 enzymatic assays [1]. Every new substituted derivative can be benchmarked against this baseline to quantify the fold-improvement in potency attributable to specific substituent introductions, enabling rigorous SAR quantification and patent data support.

Continuous-Flow Library Synthesis of Benzo[h][1,6]naphthyridin-5-one Derivatives for Phenotypic Screening

Medicinal chemistry groups seeking to generate a focused library of benzo[h]-fused naphthyridinones can adopt the published continuous-flow photocyclization protocol, which has been experimentally validated for 6 benzo[h]-1,6-naphthyridin-5(6H)-one examples [2]. The regioselectivity of this method ensures that only the [h]-annulated scaffold is obtained, avoiding time-consuming chromatographic separation of regioisomeric mixtures.

Multi-Target Phenotypic Probe for Anticarcinogenic, Antimalarial, and Antivenom Screening Cascades

The qualitatively broad biological activity fingerprint reported in the AOD database—spanning anticarcinogenic (JB6 cell transformation), antimalarial (P. falciparum), antivenom (N. naja venom PLA2), and antifungal (A. niger) endpoints [3]—positions the compound as a pragmatic starting point for phenotypic screening cascades. Given the lack of quantitative potency data, procurement should be coupled with in-house dose–response profiling to establish EC50/IC50 benchmarks prior to initiating lead optimization.

Regioisomer-Specific Scaffold for Computational Docking and Pharmacophore Model Validation

Computational chemistry teams building docking models or pharmacophore hypotheses around the benzo[h]naphthyridine core require the exact regioisomer (CAS 23985-95-7) because the nitrogen placement and carbonyl vector differ from the benzo[c] regioisomer (CAS 53439-83-1) . Procurement of the correct regioisomer ensures that in silico predictions are experimentally testable without the confounding variable of topological mismatch.

Quote Request

Request a Quote for Benzo[h]-1,6-naphthyridin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.